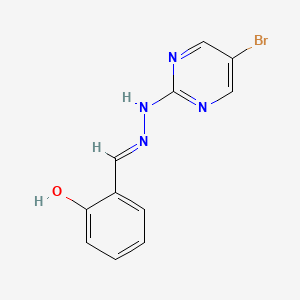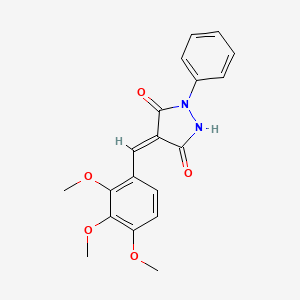
1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione
Descripción general
Descripción
1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione, also known as TMB or thymoquinone, is a natural compound derived from the seeds of Nigella sativa. It has been widely studied for its potential therapeutic properties due to its antioxidant, anti-inflammatory, and anticancer effects.
Mecanismo De Acción
The mechanism of action of 1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione is not fully understood, but it is thought to work through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspases and the inhibition of NF-κB signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant effects, which may protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory effects, which may reduce inflammation in the body. Additionally, this compound has been shown to have anticancer effects, which may inhibit tumor growth and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione has several advantages for lab experiments. It is a natural compound that is readily available and can be synthesized or extracted easily. This compound has also been extensively studied, and its properties and mechanisms of action are well understood. However, this compound also has some limitations for lab experiments. It is a complex compound that may require specialized equipment or techniques for analysis. Additionally, the effects of this compound may vary depending on the cell or tissue type, which may complicate experimental design.
Direcciones Futuras
There are several future directions for research on 1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione. One area of interest is the potential use of this compound in combination with other drugs or therapies for the treatment of cancer. This compound has been shown to enhance the effects of chemotherapy and radiation therapy in preclinical studies, and further research is needed to determine its potential clinical applications. Additionally, research is needed to determine the optimal dosing and delivery methods for this compound in order to maximize its therapeutic effects.
Métodos De Síntesis
1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione can be synthesized through various methods, including chemical synthesis and extraction from Nigella sativa seeds. Chemical synthesis involves the reaction of 2,3,4-trimethoxybenzaldehyde and 1-phenyl-3,5-pyrazolidinedione in the presence of a catalyst. Extraction from Nigella sativa seeds involves the use of solvents to isolate this compound from the seed oil.
Aplicaciones Científicas De Investigación
1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant and anti-inflammatory effects, which may make it useful in the treatment of various diseases such as cancer, diabetes, and cardiovascular disease. This compound has also been shown to have anticancer effects, with studies demonstrating its ability to induce apoptosis and inhibit tumor growth in various cancer cell lines.
Propiedades
IUPAC Name |
(4E)-1-phenyl-4-[(2,3,4-trimethoxyphenyl)methylidene]pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-24-15-10-9-12(16(25-2)17(15)26-3)11-14-18(22)20-21(19(14)23)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,22)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRVOLFLXNSEQJ-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362078 | |
| Record name | ZINC01201219 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5968-43-4 | |
| Record name | ZINC01201219 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


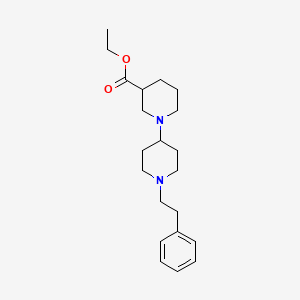
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-4-pentenamide](/img/structure/B6073427.png)
![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B6073442.png)
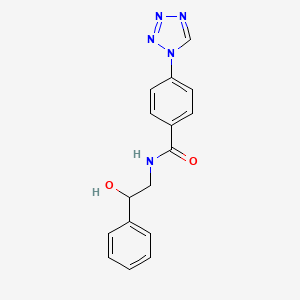
![N-[2-(4-isopropoxyphenyl)ethyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6073454.png)

![N-allyl-3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinecarboxamide](/img/structure/B6073461.png)
![ethyl 1-methyl-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6073468.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide hydrochloride](/img/structure/B6073470.png)
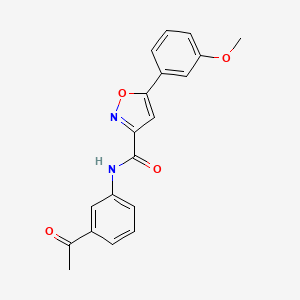
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-N-(2-phenylethyl)-2-pyridinamine](/img/structure/B6073490.png)
![2-[(4-methyl-2-quinolinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B6073502.png)
